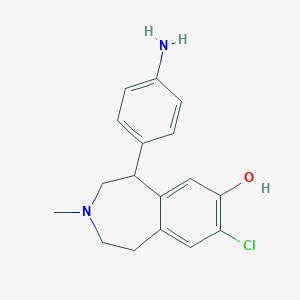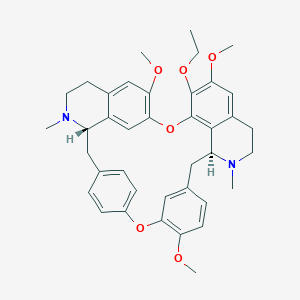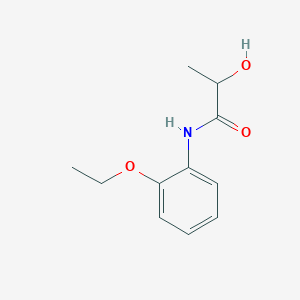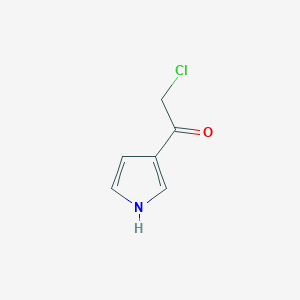
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone, also known as CDE, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of ketone and belongs to the class of organic compounds known as alpha-haloketones. In
Mechanism Of Action
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity, which can have both beneficial and detrimental effects on the nervous system.
Biochemical And Physiological Effects
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased arousal and attention. It has also been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased stress hormone production.
Advantages And Limitations For Lab Experiments
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for the study of the nervous system. It is also stable and easy to handle, making it suitable for use in a wide range of experiments. However, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has some limitations. It is highly toxic and must be handled with care. It also has a short half-life, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone. One area of research is the development of drugs that target the cholinergic system for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of the effects of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone on the HPA axis and its potential role in the development of stress-related disorders. Additionally, there is a need for further studies on the toxicity of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone and its potential environmental impact.
Conclusion
In conclusion, 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone is a valuable tool for scientific research. Its unique properties make it a potent inhibitor of acetylcholinesterase and a valuable tool for the study of the nervous system. However, its toxicity and short half-life must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential uses and limitations of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone.
Synthesis Methods
The synthesis of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone as a white crystalline solid with a melting point of 70-72°C.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone a valuable tool in the study of the nervous system and the development of drugs for neurological disorders such as Alzheimer's disease.
properties
CAS RN |
121412-25-7 |
|---|---|
Product Name |
2-Chloro-2,2-difluoro-1-(1-piperazinyl)ethanone |
Molecular Formula |
C6H9ClF2N2O |
Molecular Weight |
198.6 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H9ClF2N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 |
InChI Key |
OZXTVALCWMLIDN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C(F)(F)Cl |
Canonical SMILES |
C1CN(CCN1)C(=O)C(F)(F)Cl |
synonyms |
Piperazine, 1-(chlorodifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



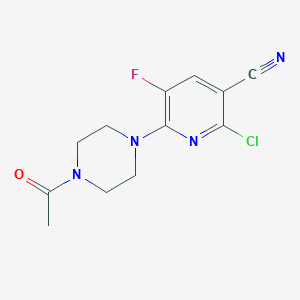
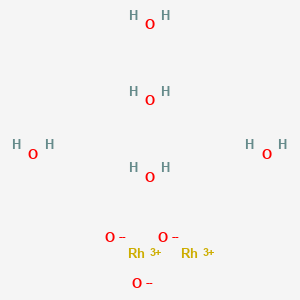
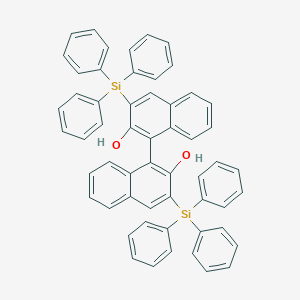
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
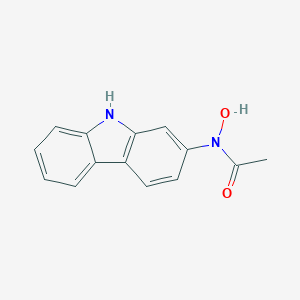
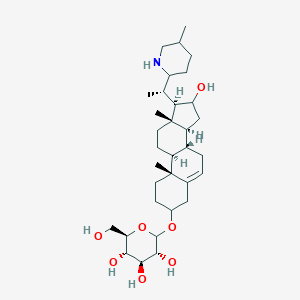
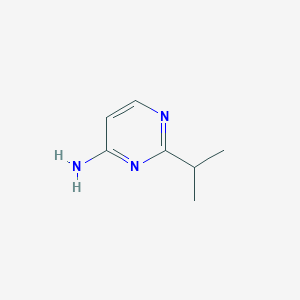
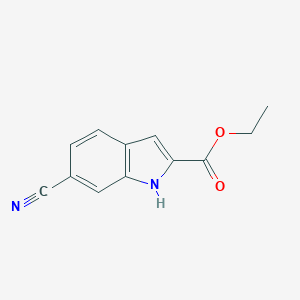
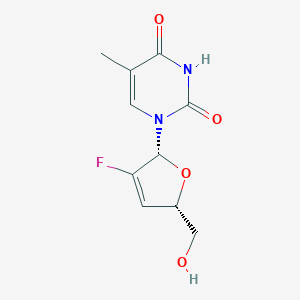
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
